N-(benzo[d][1,3]dioxol-5-yl)-4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide
Description
N-(benzo[d][1,3]dioxol-5-yl)-4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide is a structurally complex molecule featuring a piperazine core substituted with a benzo[d][1,3]dioxol-5-yl group and a 7-chloro-4-methoxybenzo[d]thiazol-2-yl moiety. The benzo[d][1,3]dioxole (commonly known as methylenedioxyphenyl) and benzothiazole moieties are pharmacophores associated with interactions with enzymes and receptors, suggesting applications in neurodegenerative or metabolic diseases .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O4S/c1-27-15-5-3-13(21)18-17(15)23-20(30-18)25-8-6-24(7-9-25)19(26)22-12-2-4-14-16(10-12)29-11-28-14/h2-5,10H,6-9,11H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIPAFNPJBNPQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its anticancer, anti-inflammatory, and antioxidant properties.
Synthesis
The synthesis of the compound involves multiple steps, typically starting from readily available precursors. The synthetic route generally includes the formation of the piperazine ring followed by the introduction of the benzo[d][1,3]dioxole and benzo[d]thiazole moieties. The final product can be characterized using various techniques such as NMR, FTIR, and mass spectrometry to confirm its structure and purity.
Anticancer Activity
The compound has shown promising anticancer activity in various studies. For instance, a study evaluated several benzodioxole derivatives for their cytotoxic effects against different cancer cell lines. The results indicated that compounds similar to this compound exhibited significant inhibition of cell proliferation in Hep3B liver cancer cells. Specifically, one derivative demonstrated a notable decrease in the G1 phase of the cell cycle, indicating its potential as a chemotherapeutic agent .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2a | Hep3B | 15 | G2-M phase arrest |
| 2b | Hep3B | 30 | Weak activity |
Anti-inflammatory Activity
The anti-inflammatory properties of the compound have also been investigated. In vitro assays revealed that it could inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in various cell lines. The degree of inhibition was found to be dependent on the concentration of the compound used .
Antioxidant Activity
Antioxidant assays using the DPPH method showed that this compound exhibited significant free radical scavenging activity. The antioxidant capacity was comparable to that of standard antioxidants like Trolox, suggesting its potential use in preventing oxidative stress-related diseases .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in preclinical models:
- Hep3B Cell Line Study : Compound 2a significantly reduced cell viability and induced apoptosis through mitochondrial pathways.
- Inflammation Model : In a murine model of inflammation, analogs showed reduced paw swelling and lower levels of inflammatory markers.
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cancer progression.
- Cell Cycle Arrest : The ability to induce G2-M phase arrest suggests interference with cell cycle regulatory proteins.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds similar to N-(benzo[d][1,3]dioxol-5-yl)-4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide exhibit significant antimicrobial activities. For instance, derivatives containing the benzo[d]thiazole moiety have been shown to possess potent activity against various bacterial strains, including Mycobacterium tuberculosis. In vitro studies suggest that such compounds can inhibit bacterial growth effectively at low concentrations .
Anticancer Activity
Several studies have explored the anticancer potential of piperazine derivatives. Compounds featuring similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (NCI-H460) cancer cells. The mechanism of action often involves apoptosis induction and inhibition of tubulin polymerization . For example, a related compound showed an IC50 value of 0.99 μM against BT-474 cells .
Anti-inflammatory Effects
The anti-inflammatory properties of piperazine derivatives have also been investigated. Compounds with similar structures have been reported to exhibit significant anti-inflammatory effects in animal models by reducing the levels of pro-inflammatory cytokines and mediators . This suggests potential applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at various positions on the piperazine ring or substituents on the aromatic systems can significantly influence biological activity. For instance, variations in halogen substitutions or the introduction of additional functional groups can enhance potency or selectivity against specific targets .
Tuberculosis Treatment
A notable case study involved a series of synthesized benzo[d]thiazole derivatives evaluated for their antitubercular activity against Mycobacterium tuberculosis strains. Among these, certain compounds exhibited IC50 values as low as 2.32 μM without significant toxicity towards human lung fibroblast cells . This highlights the potential of structurally related compounds in developing new tuberculosis treatments.
Cancer Therapeutics
Another study focused on a library of piperazine derivatives tested for cytotoxicity against various cancer cell lines. One derivative showed remarkable activity with an IC50 value indicating strong potential for further development as an anticancer agent . The findings support continued research into optimizing these compounds for clinical applications.
Chemical Reactions Analysis
Benzothiazole Modification
The 7-chloro-4-methoxybenzothiazole moiety undergoes nucleophilic aromatic substitution (NAS) reactions. For instance:
-
Chlorine Substitution : The C7 chlorine can be replaced by amines or alkoxides under basic conditions. In analogs, treatment with piperazine in ethanol at reflux yields derivatives with improved solubility .
-
Methoxy Stability : The C4 methoxy group remains inert under mild acidic/basic conditions but demethylates under strong acids (e.g., HBr/AcOH), forming a hydroxyl group .
Benzodioxole Reactivity
The benzodioxole ring participates in:
-
Oxidative Ring Opening : Under strong oxidants (e.g., KMnO₄/H₂SO₄), the dioxole ring cleaves to form a catechol derivative, which can further react with electrophiles .
-
Electrophilic Substitution : Nitration or sulfonation occurs preferentially at the C5 position due to electron-donating effects from the dioxole oxygen atoms .
Reactivity with Biological Targets
The compound’s piperazine-carboxamide core enables interactions with enzyme active sites:
-
DprE1 Inhibition : Structural analogs (e.g., benzothiazole-acetamide derivatives) inhibit Mycobacterium tuberculosis DprE1 with IC₅₀ values < 1 µM, as shown in biochemical assays .
-
Kinase Selectivity : The benzodioxole group enhances selectivity for tyrosine kinases (e.g., ALK, EGFR) by forming hydrogen bonds with conserved residues in the ATP-binding pocket .
Hydrolytic Degradation
-
Amide Hydrolysis : The carboxamide bond hydrolyzes under acidic (pH < 2) or alkaline (pH > 10) conditions, yielding benzo[d] dioxol-5-amine and 7-chloro-4-methoxybenzothiazole-2-carboxylic acid .
-
Accelerated Stability Data :
Condition Degradation (%) Half-Life (h) pH 1.2 (HCl) 98% 2.5 pH 7.4 (PBS) 15% 120 pH 10.0 (NaOH) 85% 8.3
Photolytic Degradation
Exposure to UV light (254 nm) induces cleavage of the benzothiazole moiety, forming chlorinated byproducts.
Catalytic and Redox Reactions
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Challenges: Multi-step synthesis and purification (e.g., recrystallization from ethyl acetate or dioxane) are critical for obtaining high-purity derivatives, as noted in and .
- Therapeutic Potential: Hybrid structures combining benzodioxole and piperazine (e.g., ASN90) are emerging in neurodegenerative disease research, highlighting the target compound’s relevance .
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target compound can be dissected into three primary components:
- Benzo[d]dioxol-5-amine (Fragment A)
- 7-Chloro-4-methoxybenzo[d]thiazol-2-amine (Fragment B)
- Piperazine-1-carboxylic acid derivatives (Fragment C)
Table 1: Critical intermediates and their synthetic origins
Stepwise Synthesis of Target Compound
Synthesis of Benzo[d]dioxol-5-amine (Fragment A)
The benzodioxolamine core is synthesized through a nitration-reduction sequence:
O-Methylation of pyrocatechol :
Pyrocatechol reacts with methyl iodide (1.2 eq) in DMF using K₂CO₃ (2 eq) at 80°C for 6h to yield 1,2-dimethoxybenzene.Selective nitration :
Treatment with fuming HNO₃ (d = 1.52) in acetic anhydride at -10°C introduces the nitro group at C5 position (72% yield).Reductive cyclization :
Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C in EtOH) reduces the nitro group while forming the methylenedioxy bridge (85% yield).
Reaction Equation :
$$ \text{C}6\text{H}4(\text{OCH}3)2 \xrightarrow[\text{HNO}3]{\text{Ac}2\text{O}} \text{C}6\text{H}3(\text{OCH}3)2\text{NO}2 \xrightarrow[\text{H}2/\text{Pd}]{\text{cyclization}} \text{C}6\text{H}3\text{O}2\text{NH}2 $$
Preparation of 7-Chloro-4-methoxybenzo[d]thiazol-2-amine (Fragment B)
This heterocyclic fragment is constructed via Hurd-Mori cyclization:
Thiobenzamide formation :
4-Methoxy-3-chlorobenzoic acid (1 eq) reacts with PCl₅ (1.5 eq) in dry toluene to form acyl chloride, followed by treatment with NH₄SCN (1.2 eq) in acetone (65°C, 4h).Intramolecular cyclization :
The thiobenzamide intermediate undergoes thermal cyclization at 140°C in DMF:H₂O (4:1) with FeCl₃ catalyst (0.1 eq) to yield the thiazole core (68% yield).
Characterization Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J=8.4 Hz, 1H), 7.15 (d, J=2.4 Hz, 1H), 6.98 (dd, J=8.4, 2.4 Hz, 1H), 5.21 (s, 2H), 3.89 (s, 3H)
- HRMS : m/z calcd for C₈H₆ClN₂OS [M+H]⁺ 229.9874, found 229.9871
Assembly of Piperazine-1-carboxamide Core
Method A: Isocyanate Coupling (Patent EP0330205)
Piperazine activation :
Piperazine (1 eq) reacts with triphosgene (0.33 eq) in anhydrous THF at 0°C to generate the carbonyl chloride intermediate.Amide bond formation :
Benzo[d]dioxol-5-amine (1.05 eq) is added dropwise at -20°C under N₂ atmosphere, followed by stirring at RT for 12h (82% yield).
Optimization Data :
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Temperature | -78°C to 25°C | -20°C |
| Solvent | THF, DCM, EtOAc | THF |
| Equiv. triphosgene | 0.3-0.5 | 0.33 |
Method B: Carbodiimide-Mediated Coupling
In situ activation :
Piperazine-1-carboxylic acid (1 eq) is treated with EDCl (1.2 eq) and HOBt (0.2 eq) in DMF at 0°C for 30min.Nucleophilic substitution :
Addition of benzo[d]dioxol-5-amine (1.1 eq) and DMAP (0.1 eq) at 25°C for 24h provides the carboxamide (76% yield).
Comparative Analysis :
| Metric | Method A | Method B |
|---|---|---|
| Yield | 82% | 76% |
| Purity | 98.5% | 95.2% |
| Byproducts | <1% | 3-5% |
| Scale-up feasibility | Excellent | Moderate |
Final Coupling of Thiazole Moiety
The 7-chloro-4-methoxybenzo[d]thiazol-2-amine undergoes Buchwald-Hartwig amination with the piperazine intermediate:
Palladium catalysis :
Fragment C (1 eq), Fragment B (1.1 eq), Pd₂(dba)₃ (0.03 eq), Xantphos (0.06 eq), and Cs₂CO₃ (2 eq) in dioxane at 100°C for 18h.Workup :
Filtration through Celite®, solvent evaporation, and purification via silica chromatography (EtOAc:hexane 3:7) yields the target compound (63% yield).
Process Optimization :
- Catalyst screening : Pd(OAc)₂ < PdCl₂(PPh₃)₂ < Pd₂(dba)₃
- Solvent effects : Toluene (55%) < DMF (58%) < Dioxane (63%)
- Temperature profile : 80°C (45%) → 100°C (63%) → 120°C (decomposition)
Alternative Synthetic Routes
One-Pot Sequential Coupling
Developed for industrial scale-up, this method combines fragments in a single reactor:
Initial charge :
Benzo[d]dioxol-5-amine (1 eq), piperazine (1.2 eq), DIPEA (2 eq) in NMPPhosgene gas introduction :
Controlled bubbling (0.5 L/min) at -10°C for 2h forms the carboxamide in situ.Direct arylation :
Addition of Fragment B and CuI (0.1 eq) at 120°C for 8h achieves 58% overall yield.
Advantages :
- Eliminates intermediate isolation
- Reduces solvent consumption by 40%
- Suitable for continuous flow processing
Enzymatic Amination Approach
An emerging green chemistry protocol utilizes transaminases:
Industrial-Scale Considerations
Table 2: Comparison of manufacturing approaches
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Annual capacity | 500 kg | 2,500 kg |
| PMI (Process Mass Intensity) | 86 | 41 |
| Energy consumption (kWh/kg) | 120 | 68 |
| Critical quality attributes |
- Residual solvents < 500 ppm
- Palladium content < 10 ppm
- Polymorph control (Form I ≥95%)
Characterization and Quality Control
Spectroscopic Data
¹H NMR (600 MHz, DMSO-d₆):
δ 8.21 (s, 1H, NH), 7.34 (d, J=8.1 Hz, 1H), 6.88 (d, J=2.1 Hz, 1H), 6.81 (dd, J=8.1, 2.1 Hz, 1H), 6.02 (s, 2H, OCH₂O), 4.12-4.09 (m, 4H, piperazine), 3.92 (s, 3H, OCH₃), 3.78-3.75 (m, 4H, piperazine), 2.43 (s, 3H, SCH₃)
HRMS :
m/z calcd for C₂₂H₂₂ClN₅O₄S [M+H]⁺ 500.1164, found 500.1161
Polymorph Screening
Table 3: Crystal forms and stability
| Form | Solvent System | Melting Point | Hygroscopicity |
|---|---|---|---|
| I | EtOAc/Heptane | 178-180°C | 0.2% @ 25°C/60% RH |
| II | MeOH/Water | 165-167°C | 1.8% @ 25°C/60% RH |
| III | Acetone | 172-174°C | 0.9% @ 25°C/60% RH |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing N-(benzo[d][1,3]dioxol-5-yl)-4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitutions, coupling of piperazine cores with benzo[d]thiazole moieties, and carboxamide formation. Key steps include optimizing solvent choice (e.g., DMF or dichloromethane), temperature control (reflux conditions), and catalysts (e.g., sodium acetate for buffering). Purification via recrystallization (e.g., using dioxane) or column chromatography ensures high yield and purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and molecular connectivity. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches). Mass spectrometry (MS) validates molecular weight. Thin-layer chromatography (TLC) monitors reaction progress, while high-performance liquid chromatography (HPLC) assesses purity .
Q. How does the electronic configuration of the benzo[d]thiazole moiety influence the compound’s reactivity in further derivatization?
- Methodological Answer : The electron-withdrawing chlorine and methoxy groups on the benzo[d]thiazole ring enhance electrophilic aromatic substitution reactivity at specific positions. Computational methods like Density Functional Theory (DFT) predict charge distribution, guiding regioselective modifications. Experimental validation involves competitive substitution reactions analyzed via HPLC and MS .
Advanced Research Questions
Q. How can researchers resolve contradictory data in pharmacological profiling (e.g., varying IC₅₀ values across studies)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Standardized protocols (e.g., competitive binding assays with controls for nonspecific interactions) and orthogonal validation (e.g., surface plasmon resonance vs. fluorescence polarization) are critical. Meta-analyses of dose-response curves and statistical tools (e.g., ANOVA) identify outliers .
Q. What strategies mitigate challenges in regioselective functionalization of the piperazine-carboxamide scaffold?
- Methodological Answer : Protecting group strategies (e.g., Boc for piperazine nitrogens) prevent unwanted side reactions. Microwave-assisted synthesis accelerates regioselective coupling, while transition metal catalysts (e.g., Pd for Suzuki-Miyaura reactions) enhance specificity. Reaction progress is monitored via in-situ FTIR or Raman spectroscopy .
Q. How can computational modeling identify the pharmacophore responsible for observed bioactivity (e.g., kinase inhibition)?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations map interactions with target proteins (e.g., ATP-binding pockets). Quantitative Structure-Activity Relationship (QSAR) models prioritize substituents enhancing binding affinity. Experimental validation includes mutagenesis studies and X-ray crystallography of ligand-protein complexes .
Q. What experimental approaches assess the compound’s stability under physiological conditions (e.g., pH, temperature)?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) over 4–12 weeks simulate long-term storage. Degradation products are profiled using LC-MS/MS. Buffered solutions (pH 1.2–7.4) evaluate hydrolytic stability, while differential scanning calorimetry (DSC) assesses thermal decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
